

Biological Activity of 4-Demethyl Tranilast: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Demethyl Tranilast**

Cat. No.: **B8507220**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological activity of **4-Demethyl Tranilast**, a primary phase I metabolite of the anti-allergic and anti-inflammatory drug Tranilast. Despite significant interest in the therapeutic potential of Tranilast, publicly available scientific literature dedicated to the specific biological functions of its metabolite, **4-Demethyl Tranilast**, is exceptionally limited. This document summarizes the metabolic relationship between Tranilast and **4-Demethyl Tranilast** and reviews the well-documented biological activities of the parent compound, which may provide context for potential areas of investigation for the metabolite.

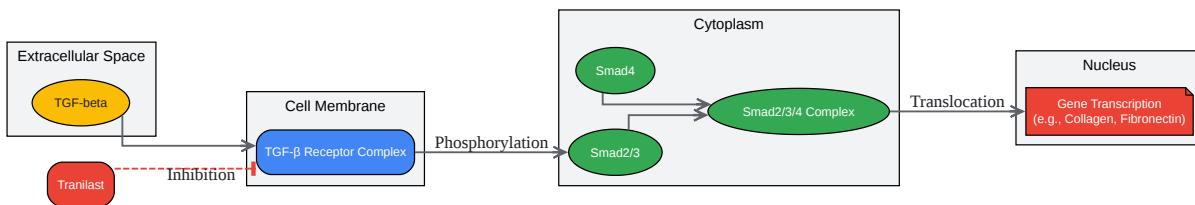
Metabolism of Tranilast to 4-Demethyl Tranilast

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) undergoes phase I metabolism, primarily through demethylation, to yield its main metabolite, **4-Demethyl Tranilast**. This biotransformation is a key step in the processing of Tranilast in the body. While the metabolic pathway is acknowledged in the literature, a significant gap exists in the subsequent characterization of the pharmacological activity of **4-Demethyl Tranilast**.

Biological Activity of the Parent Compound: Tranilast

Given the scarcity of data on **4-Demethyl Tranilast**, this guide will focus on the extensively studied biological activities of Tranilast. These activities are primarily centered around its anti-inflammatory, anti-fibrotic, and anti-proliferative effects, mediated through various signaling pathways. It is plausible that **4-Demethyl Tranilast** may share some of these activities, but this remains to be experimentally verified.

Anti-Inflammatory and Anti-Allergic Effects


Tranilast was initially developed as an anti-allergic medication. Its mechanism of action includes the inhibition of histamine release from mast cells.[\[1\]](#) Furthermore, Tranilast has been shown to suppress the production of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1.[\[2\]](#) A key pathway implicated in its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Anti-Fibrotic Activity and Modulation of TGF- β Signaling

A major area of research for Tranilast is its potent anti-fibrotic activity.[\[5\]](#)[\[6\]](#) This effect is largely attributed to its ability to interfere with the Transforming Growth Factor-beta (TGF- β) signaling pathway.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) TGF- β is a key cytokine involved in tissue repair and fibrosis. Tranilast has been demonstrated to inhibit the synthesis of collagen and other extracellular matrix proteins by suppressing the TGF- β signaling cascade.[\[9\]](#)[\[10\]](#)[\[11\]](#) This has led to its investigation in conditions characterized by excessive fibrosis, such as keloids and hypertrophic scars.[\[12\]](#)

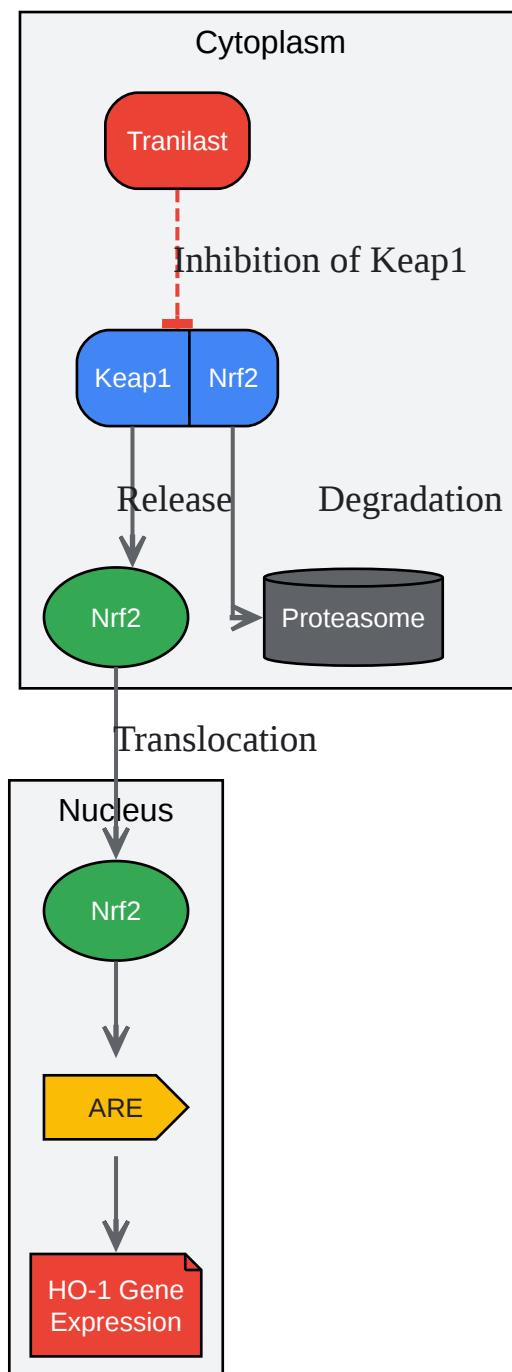
Signaling Pathway: Tranilast's Inhibition of the TGF- β Pathway

The following diagram illustrates the proposed mechanism by which Tranilast interferes with TGF- β signaling, a key pathway in fibrosis and cell proliferation.

[Click to download full resolution via product page](#)

Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Anti-Proliferative Effects and Cancer Research


Tranilast has demonstrated anti-proliferative effects in various cancer cell lines, including breast, prostate, and pancreatic cancer.[13][14][15][16] Its mechanisms of action in this context are linked to the inhibition of cell growth, migration, and colony formation.[15] These effects are also partly mediated through the modulation of the TGF-β pathway, which can play a dual role in cancer progression.

Activation of the Nrf2-HO-1 Pathway

Recent studies have elucidated another important mechanism of Tranilast's action: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway.[17] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and inflammation. Tranilast has been shown to activate Nrf2, leading to the upregulation of HO-1 and conferring cytoprotective effects.

Signaling Pathway: Tranilast's Activation of the Nrf2-HO-1 Pathway

This diagram outlines the proposed mechanism of Nrf2-HO-1 pathway activation by Tranilast, contributing to its antioxidant and anti-inflammatory properties.

[Click to download full resolution via product page](#)

Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Quantitative Data and Experimental Protocols

Due to the lack of specific studies on **4-Demethyl Tranilast**, there is no quantitative data such as IC50 or EC50 values available for its biological activities. Similarly, detailed experimental protocols for assays involving this metabolite are not present in the current body of scientific literature. The data presented below pertains to the parent compound, Tranilast.

Table 1: Selected In Vitro Activities of Tranilast

Target/Assay	Cell Line	Effect	Concentration/ IC50	Reference
FoxO-1 Inhibition	HepG2	Inhibition of FoxO-1 activity	IC50 ≈ 30 μM	[8]
IL-6, IL-8, MCP-1 Production	Human Corneal Fibroblasts	Inhibition	Concentration-dependent	[2]
NLRP3 Inflammasome	Macrophages	Inhibition of activation	-	[1]
Collagen Synthesis	Keloid Fibroblasts	Inhibition of TGF-β1 induced synthesis	-	[11]
Cell Growth Inhibition	BT-474 and MDA-MB-231 (Breast Cancer)	Inhibition	-	[15]

Note: This table is not exhaustive and is intended to provide examples of the types of quantitative data available for Tranilast. The absence of data for **4-Demethyl Tranilast** is a critical knowledge gap.

Conclusion and Future Directions

In conclusion, while **4-Demethyl Tranilast** is a recognized metabolite of Tranilast, there is a significant dearth of information regarding its specific biological activities. The extensive research on Tranilast provides a valuable framework for hypothesizing the potential effects of its demethylated metabolite, particularly in the realms of anti-inflammatory, anti-fibrotic, and anti-proliferative actions.

Future research should prioritize the following:

- Synthesis and Purification of **4-Demethyl Tranilast**: To enable direct biological testing.
- In Vitro and In Vivo Pharmacological Profiling: To determine if **4-Demethyl Tranilast** retains, exceeds, or has a different activity profile compared to the parent compound.
- Comparative Studies: Direct comparison of the effects of Tranilast and **4-Demethyl Tranilast** on key signaling pathways such as TGF- β and Nrf2-HO-1.
- Metabolic Stability and Pharmacokinetics: A deeper understanding of the conversion rate of Tranilast to **4-Demethyl Tranilast** and the subsequent fate of the metabolite in vivo.

Addressing these research gaps is crucial for a comprehensive understanding of the overall pharmacological effects of Tranilast and for exploring the potential therapeutic applications of its metabolites. Until such studies are conducted, any discussion on the biological activity of **4-Demethyl Tranilast** remains speculative and based on the known properties of its parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Tranilast on Cytokine, Chemokine, Adhesion Molecule, and Matrix Metalloproteinase Expression in Human Corneal Fibroblasts Exposed to Poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast protects pancreatic β -cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGF β /SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGF β R1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Biological Activity of 4-Demethyl Tranilast: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8507220#biological-activity-of-4-demethyl-tranilast\]](https://www.benchchem.com/product/b8507220#biological-activity-of-4-demethyl-tranilast)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com